molecular formula C10H13BrN2 B1277709 2-Bromo-6-(piperidin-1-yl)pyridine CAS No. 24255-97-8

2-Bromo-6-(piperidin-1-yl)pyridine

Cat. No.: B1277709
CAS No.: 24255-97-8
M. Wt: 241.13 g/mol
InChI Key: YHQZMCNKHWPFBS-UHFFFAOYSA-N
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Description

2-Bromo-6-(piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C10H13BrN2 and its molecular weight is 241.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

  • 2-Bromo-6-(piperidin-1-yl)pyridine derivatives have been synthesized and characterized, with studies focusing on their molecular structures. For example, a study demonstrated the synthesis of 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide and characterized its structure through various spectroscopic methods and X-ray diffraction (Li et al., 2015).

Biological Activity

  • The title compound mentioned above showed good fungicidal and antiviral activities against tobacco mosaic virus, highlighting its potential biological activity (Li et al., 2015).

Synthesis Techniques

  • The synthesis of this compound derivatives has been performed using both conventional and microwave methods, highlighting the versatility and efficiency of these techniques (Chaudhary et al., 2012).

Photoreactions and Luminescence

  • Studies have explored the photoreactions and luminescent properties of derivatives, demonstrating their potential use in chemical and physical studies. For instance, research on 2-(1H-pyrazol-5-yl)pyridines showed various types of photoreactions, including excited-state intramolecular and intermolecular proton transfer (Vetokhina et al., 2012).

Coordination Chemistry

  • Derivatives of 2,6-di(pyrazol-1-yl)pyridine, which are structurally related to this compound, have been used as ligands in coordination chemistry. These compounds have been noted for their potential in creating luminescent lanthanide compounds and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Asymmetric Hydrogenation

  • Research has also been conducted on the asymmetric hydrogenation of substituted pyridines, leading to the stereoselective formation of piperidines with new chiral centers, a process that can potentially involve derivatives like this compound (Glorius et al., 2004).

Safety and Hazards

When handling “2-Bromo-6-(piperidin-1-yl)pyridine”, it’s recommended to wear suitable gloves, protective clothing, and eye protection. Inhalation may cause respiratory irritation .

Properties

IUPAC Name

2-bromo-6-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQZMCNKHWPFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428190
Record name 2-Bromo-6-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24255-97-8
Record name 2-Bromo-6-(piperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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